

Chemical properties and structure of diethyl phthalate

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Compound of Interest

Compound Name: Diethyl phthalate

Cat. No.: B7797572

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Diethyl Phthalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phthalate (DEP) is a diester of phthalic acid and ethanol, with the chemical formula $C_{12}H_{14}O_4$.^{[1][2]} It is a synthetic compound widely utilized across various industries, primarily as a plasticizer to enhance the flexibility and durability of polymers such as cellulose acetate and polyvinyl chloride (PVC).^{[3][4]} DEP also serves as a solvent and fixative in cosmetics, fragrances, and personal care products.^[3] Due to its widespread use, human exposure to DEP is common, leading to significant interest in its chemical properties, metabolism, and toxicological profile. This guide provides an in-depth technical overview of the structure, chemical properties, and relevant experimental protocols for **diethyl phthalate**.

Chemical Structure and Identification

Diethyl phthalate consists of a benzene ring with two adjacent ethyl ester functional groups. The ortho-substitution pattern of the ester groups is a defining characteristic of this compound.

```
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```

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c10 [pos="-1.74,1!", label="C"]; o3 [pos="-2.61,0.5!", label="O"]; c11 [pos="-3.48,1!", label="C"]; c12 [pos="-4.35,0.5!", label="C"]; o4 [pos="-1.74,1.8!", label="O"];

// Bonds c1 -- c2 [label=""]; c2 -- c3 [label=""]; c3 -- c4 [label=""]; c4 -- c5 [label=""]; c5 -- c6 [label=""]; c6 -- c1 [label=""];

c6 -- c7 [label=""]; c7 -- o1 [label=""]; o1 -- c8 [label=""]; c8 -- c9 [label=""]; c7 -- o2 [label=""];

c2 -- c10 [label=""]; c10 -- o3 [label=""]; o3 -- c11 [label=""]; c11 -- c12 [label=""]; c10 -- o4 [label=""];

// Aromatic hydrogens h1 [pos="-1.5,-1!", label="H"]; h2 [pos="0,-1.8!", label="H"]; h3 [pos="1.5,-1!", label="H"]; h4 [pos="0,1.8!", label="H"];

c3 -- h1 [label=""]; c4 -- h2 [label=""]; c5 -- h3 [label=""]; c1 -- h4 [label=""]; } Caption: Chemical structure of Diethyl Phthalate.
```

Table 1: Chemical Identification of **Diethyl Phthalate**

Identifier	Value
IUPAC Name	diethyl benzene-1,2-dicarboxylate
CAS Number	84-66-2
Molecular Formula	C ₁₂ H ₁₄ O ₄
Molecular Weight	222.24 g/mol
Synonyms	DEP, Ethyl phthalate, Phthalol

Physicochemical Properties

Diethyl phthalate is a clear, colorless, oily liquid with a faint, slightly aromatic odor and a bitter, disagreeable taste. It is denser than water and has low water solubility.

Table 2: Physical and Chemical Properties of **Diethyl Phthalate**

Property	Value	Reference(s)
Melting Point	-3 °C	
Boiling Point	298-299 °C	
Density	1.12 g/cm ³ at 20 °C	
Vapor Pressure	0.27 Pa at 25 °C	
Water Solubility	1.080 g/L	
log P (Octanol/Water Partition Coefficient)	2.42	
Flash Point	161 °C (Open cup)	
Refractive Index	1.502 at 20 °C	

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of **diethyl phthalate** shows characteristic signals for the ethyl and aromatic protons. Due to the molecule's symmetry, the two ethyl groups are equivalent. The aromatic protons, although chemically equivalent in pairs, can exhibit complex splitting patterns due to magnetic non-equivalence.
 - δ ~7.7 ppm (m, 2H): Aromatic protons adjacent to the ester groups.
 - δ ~7.5 ppm (m, 2H): Aromatic protons meta to the ester groups.
 - δ ~4.4 ppm (q, 4H): Methylene protons (-CH₂-) of the ethyl groups.
 - δ ~1.4 ppm (t, 6H): Methyl protons (-CH₃) of the ethyl groups.
- ¹³C NMR:** The carbon NMR spectrum also reflects the molecular symmetry, showing six distinct signals.

- δ ~167 ppm: Carbonyl carbons of the ester groups.
- δ ~132 ppm: Aromatic carbons attached to the ester groups.
- δ ~131 ppm: Aromatic carbons meta to the ester groups.
- δ ~129 ppm: Aromatic carbons para to the ester groups.
- δ ~61 ppm: Methylene carbons ($-\text{CH}_2-$) of the ethyl groups.
- δ ~14 ppm: Methyl carbons ($-\text{CH}_3$) of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of **diethyl phthalate** is characterized by strong absorption bands corresponding to the carbonyl and ester functional groups, as well as aromatic C-H and C=C stretching vibrations.

- $\sim 1730\text{ cm}^{-1}$: Strong C=O stretching of the ester carbonyl group.
- $\sim 1285\text{ cm}^{-1}$ and $\sim 1125\text{ cm}^{-1}$: C-O stretching of the ester linkage.
- $\sim 1595\text{ cm}^{-1}$ and $\sim 1475\text{ cm}^{-1}$: Aromatic C=C stretching.
- $\sim 745\text{ cm}^{-1}$: C-H out-of-plane bending, indicative of ortho-disubstitution on the benzene ring.

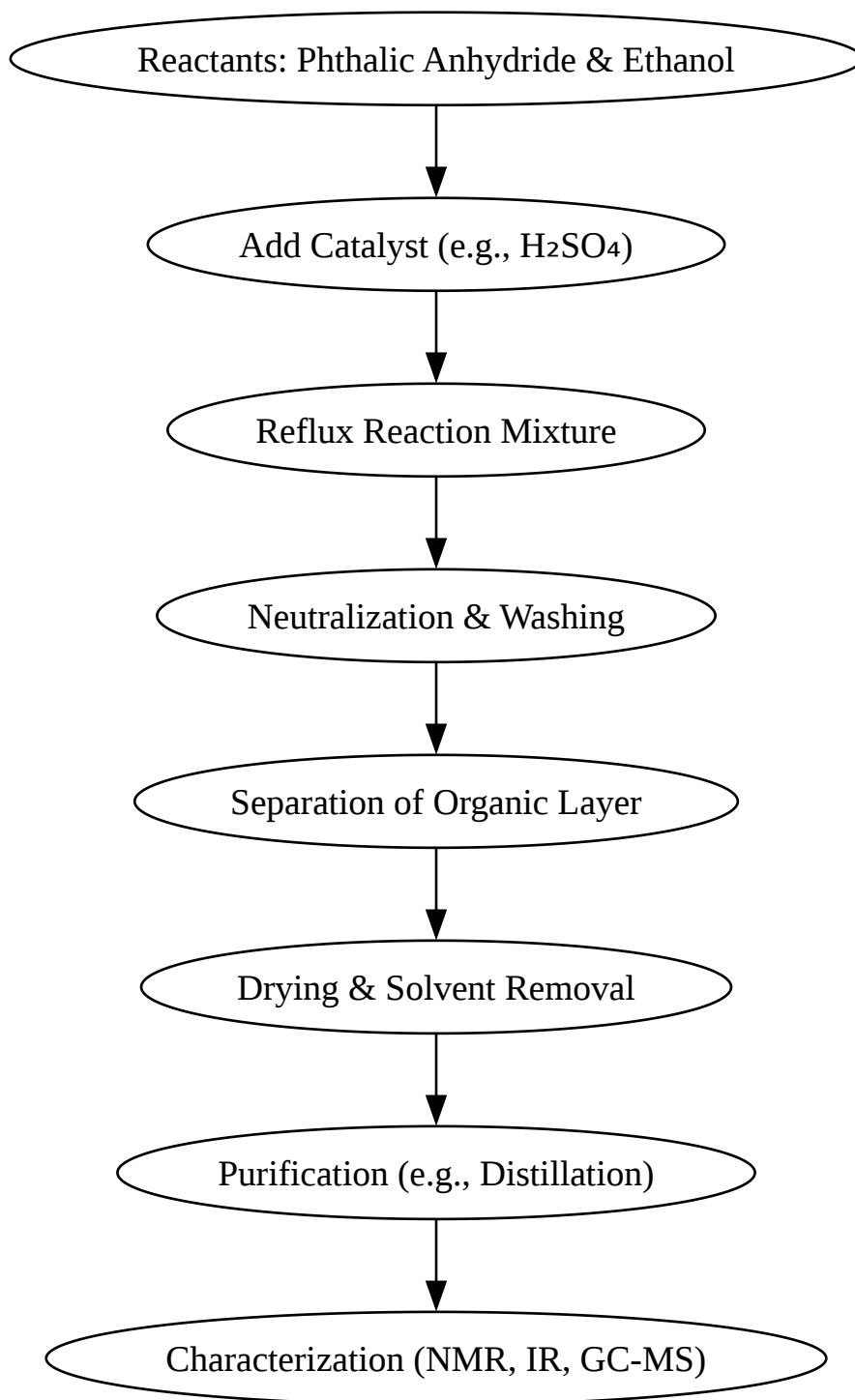
Mass Spectrometry (MS)

In electron ionization mass spectrometry, **diethyl phthalate** undergoes characteristic fragmentation. The molecular ion peak is observed at m/z 222. A prominent base peak at m/z 149 is characteristic of many phthalate esters and corresponds to the protonated phthalic anhydride fragment.

Experimental Protocols

Synthesis of Diethyl Phthalate

A common laboratory-scale synthesis involves the Fischer esterification of phthalic anhydride with ethanol, using a strong acid catalyst such as sulfuric acid.

Workflow for **Diethyl Phthalate** Synthesis[Click to download full resolution via product page](#)

Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride and an excess of ethanol.
- **Catalysis:** Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- **Reflux:** Heat the reaction mixture to reflux for several hours to drive the esterification to completion.
- **Workup:** After cooling, neutralize the reaction mixture with a sodium carbonate solution.
- **Extraction:** Extract the product into an organic solvent like dichloromethane.
- **Purification:** Wash the organic layer with water, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of **diethyl phthalate** in various matrices.

Protocol Outline:

- **Sample Preparation:** Use liquid-liquid extraction with a suitable solvent (e.g., isohexane or dichloromethane) to isolate DEP from the sample matrix. For solid samples, a dissolution and precipitation step may be necessary.
- **Internal Standard:** Add a deuterated internal standard (e.g., DEP-d4) for accurate quantification.
- **GC Conditions:**
 - **Column:** A non-polar or semi-polar capillary column (e.g., TG-5MS) is typically used.
 - **Injector:** Operate in splitless mode at a high temperature (e.g., 250-320 °C) to ensure efficient vaporization.

- Oven Program: A temperature gradient is employed to separate analytes, for example, starting at 80 °C and ramping up to 300 °C.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization: Electron ionization (EI) at 70 eV.
 - Detection: Can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another common method for the analysis of **diethyl phthalate**.

Protocol Outline:

- Sample Preparation: Similar to GC-MS, extract DEP from the sample matrix using an appropriate solvent.
- HPLC Conditions:
 - Column: A reverse-phase column (e.g., C18) is typically used.
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common.
 - Detection: UV detection at a wavelength where DEP absorbs, typically around 225-230 nm.

Determination of Physical Properties

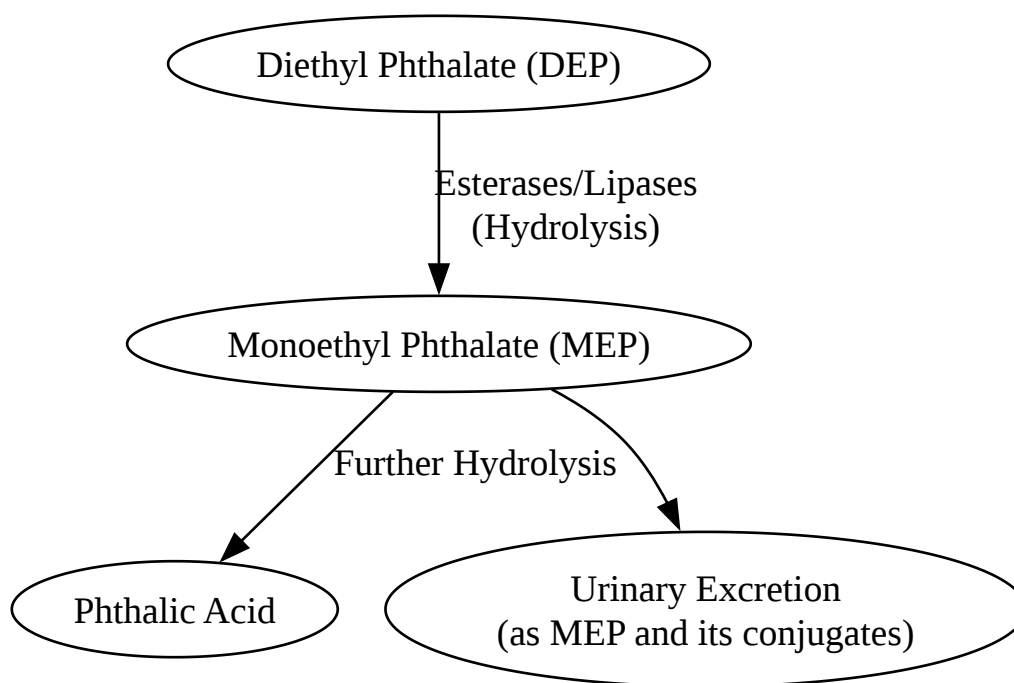
- Melting Point: The melting point can be determined using the capillary method as described in the United States Pharmacopeia (USP) <741>. The sample is packed into a capillary tube and heated at a controlled rate, and the temperature range over which the substance melts is recorded.

- **Boiling Point:** The boiling point can be determined using methods outlined by the Organisation for Economic Co-operation and Development (OECD) Test Guideline 103, which includes methods such as the ebulliometer, dynamic method, and distillation method.
- **Vapor Pressure:** Standard methods for vapor pressure determination include the static method and the Knudsen mass-loss effusion method, as described in various scientific literature and potentially standardized by organizations like ASTM.

Metabolism and Toxicological Pathways

Diethyl phthalate is readily absorbed into the body and is rapidly metabolized. The primary metabolic pathway involves the hydrolysis of one of the ester linkages to form monoethyl phthalate (MEP), which is the main urinary biomarker of DEP exposure. This hydrolysis is catalyzed by non-specific esterases and lipases. MEP can then be further metabolized or excreted.

Metabolic Pathway of Diethyl Phthalate

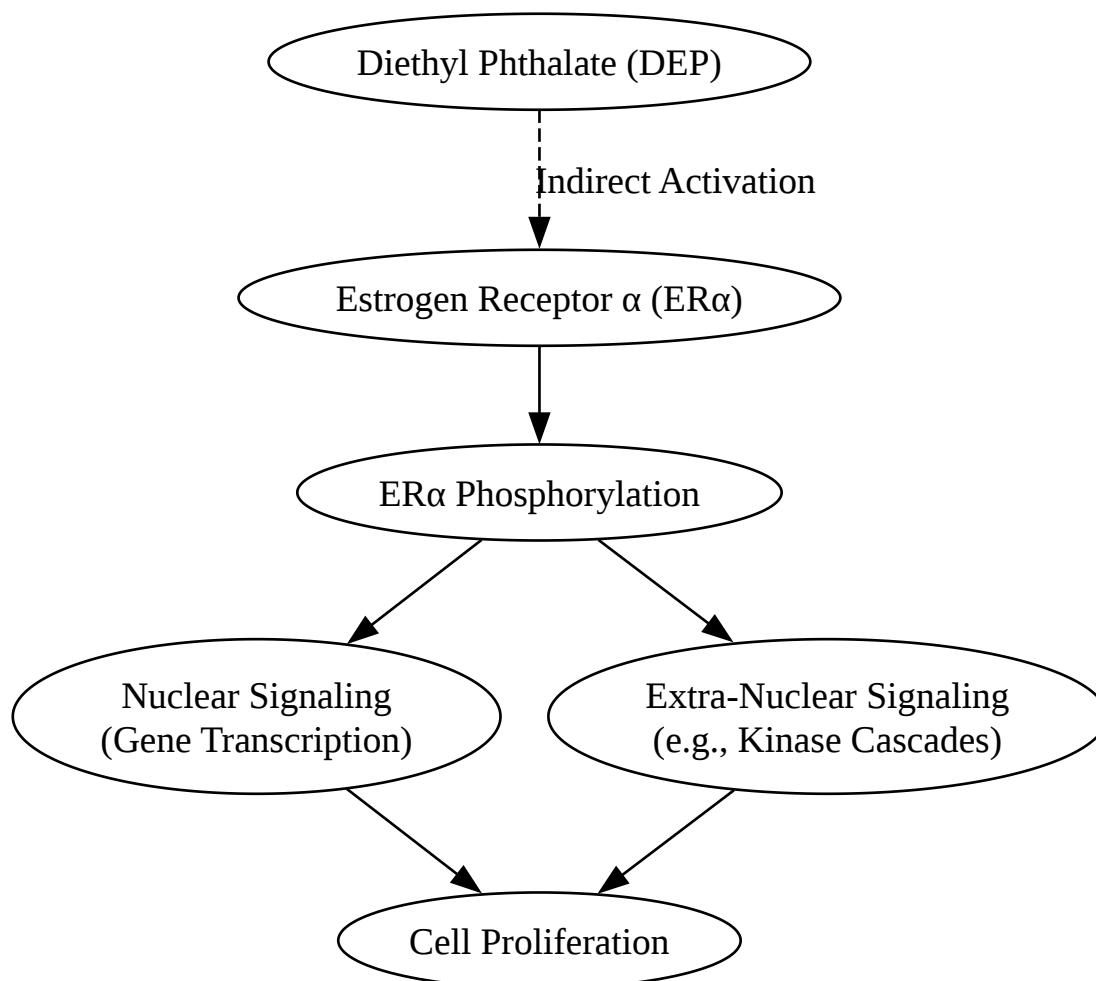


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Endocrine Disruption

Diethyl phthalate is considered an endocrine-disrupting chemical (EDC). While it does not directly bind to the estrogen receptor α (ER α), it has been shown to indirectly activate ER α signaling pathways, leading to proliferative effects in breast cancer cells. This indirect activation involves multiple interactions with both nuclear and extra-nuclear signaling cascades.

Estrogen Receptor α Signaling Pathway Modulation by **Diethyl Phthalate**



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Other Toxicological Effects

- **Reproductive Toxicity:** Some studies in animals have suggested that DEP exposure can affect male reproductive parameters, including sperm quality. However, it does not appear to cause the "phthalate syndrome" associated with some other phthalates.

- **Hepatotoxicity:** The liver is a primary target organ for DEP toxicity. Animal studies have shown that exposure can lead to increased liver weight and, at higher doses, hepatocellular damage.
- **Renal Toxicity:** Some animal studies have reported increased kidney weight following DEP exposure, although without clear signs of functional or histopathological damage.

Conclusion

Diethyl phthalate is a widely used industrial chemical with a well-characterized chemical structure and physicochemical properties. Standardized analytical methods are available for its detection and quantification. Its metabolism is primarily characterized by hydrolysis to monoethyl phthalate. The toxicological profile of DEP, particularly its role as an endocrine disruptor through indirect modulation of estrogen receptor signaling, is an area of ongoing research and concern. This guide provides a foundational technical resource for professionals working with or studying this important compound.

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